1-(Pyrrolidin-3-yl)azetidin-3-ol
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Overview
Description
1-(Pyrrolidin-3-yl)azetidin-3-ol is a chemical compound with the molecular formula C7H14N2O It is a heterocyclic compound containing both pyrrolidine and azetidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-3-yl)azetidin-3-ol typically involves the reaction of azetidine and pyrrolidine derivatives under specific conditions. One common method involves the use of azetidine-3-ol and pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-3-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(Pyrrolidin-3-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-3-yl)pyrrolidin-3-ol: A closely related compound with similar structural features.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and prolinol.
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidin-2-one.
Uniqueness
1-(Pyrrolidin-3-yl)azetidin-3-ol is unique due to its combination of pyrrolidine and azetidine rings, which imparts distinct chemical and biological properties.
Biological Activity
1-(Pyrrolidin-3-yl)azetidin-3-ol, also referred to as 1-(azetidin-3-yl)pyrrolidin-3-ol, is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by both azetidine and pyrrolidine rings, along with a hydroxyl group (-OH) attached to the pyrrolidine moiety. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanism of action typically involves:
- Binding Affinity : The compound demonstrates binding affinity to specific biological targets, modulating their activity through competitive inhibition or allosteric modulation.
- Enzymatic Interaction : It may inhibit or activate certain enzymes, influencing metabolic pathways and cellular processes.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of this compound. A common method involves the reaction of an appropriate azetidine derivative with a pyrrolidine precursor in solvents such as acetonitrile at elevated temperatures. This method yields the target compound with good efficiency.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. Preliminary findings indicate that it may exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated significant inhibition of cell proliferation in:
Cell Line | IC50 Value (µM) |
---|---|
HEPG2 | 5.12 |
MCF7 | 4.87 |
SW1116 | 6.30 |
BGC823 | 5.75 |
These values suggest a promising anticancer activity, warranting further investigation into its therapeutic potential.
Neuroprotective Effects
In addition to anticancer activity, this compound has been studied for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, potentially benefiting conditions such as Alzheimer's disease.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against multiple cancer types using MTT assays. The compound showed significant growth inhibition in MDA-MB-435 (melanoma) and HCT116 (colon cancer) cell lines, highlighting its potential as an anticancer agent .
- Neuroprotection Research : Another investigation focused on the neuroprotective properties of the compound in a model of oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to control groups .
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylazetidin-3-ol |
InChI |
InChI=1S/C7H14N2O/c10-7-4-9(5-7)6-1-2-8-3-6/h6-8,10H,1-5H2 |
InChI Key |
NEAUQMPQBOVYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CC(C2)O |
Origin of Product |
United States |
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